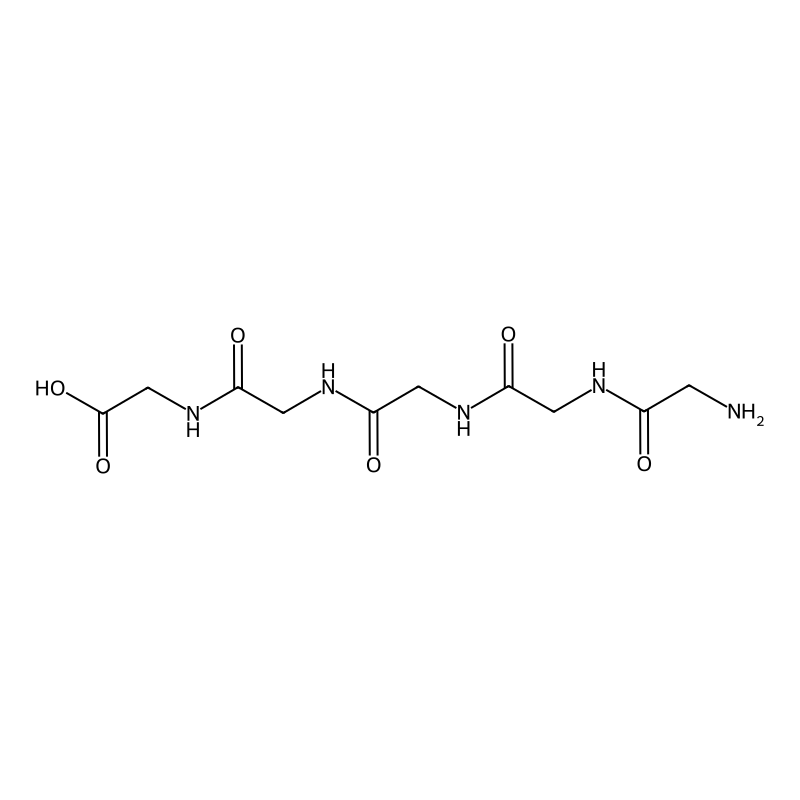

Pentaglycine

Content Navigation

- 1. General Information

- 2. Pentaglycine (CAS 7093-67-6): The Physiological Oligoglycine Standard for Peptidoglycan and Transpeptidation Assays

- 3. The Functional Limitations of Shorter and Longer Oligoglycines in Enzymatic Workflows

- 4. Quantitative Evidence for Pentaglycine Procurement over Structural Analogs

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentaglycine is a homopentapeptide of glycine that serves as the direct structural analog of the Staphylococcus aureus peptidoglycan cross-bridge. In laboratory and industrial procurement, it is primarily sourced as a highly specific nucleophile for Sortase A-mediated ligation (SML) and as a primary substrate for evaluating staphylolytic enzymes such as lysostaphin and LytM [1]. Unlike shorter oligoglycines, pentaglycine replicates the steric and electronic environment of the native bacterial cell wall, making it a standard reagent for developing novel antimicrobials, engineering targeted protein fusions, and standardizing oligopeptidase kinetic assays [2].

References

- [1] Warfield, R., et al. 'Internally quenched peptides for the study of lysostaphin: an antimicrobial protease that kills Staphylococcus aureus.' Organic & Biomolecular Chemistry 4.19 (2006): 3626-3638.

- [2] Maresso, A. W., et al. 'Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition.' Future Microbiology 3.4 (2008): 397-409.

Substituting pentaglycine with more common alternatives like triglycine or tetraglycine fundamentally alters enzyme kinetics and cleavage patterns. For instance, while Sortase A can utilize triglycine in vitro, pentaglycine is required to accurately model physiological transpeptidation kinetics and substrate recognition [1]. Similarly, the endopeptidase lysostaphin exhibits specific cleavage between the second/third and third/fourth residues of pentaglycine; using tetraglycine shifts the cleavage products entirely to diglycine, invalidating assay relevance for native cell wall degradation [2]. Conversely, substituting with longer chains like hexaglycine introduces severe aqueous solubility issues, often leading to precipitation at neutral pH and complicating stock solution preparation for high-throughput screening [3].

References

- [1] Amino acid variants at the P94 position in Staphylococcus aureus class A sortase modulate substrate binding and enzyme activity. bioRxiv (2026).

- [2] Warfield, R., et al. 'Internally quenched peptides for the study of lysostaphin: an antimicrobial protease that kills Staphylococcus aureus.' Organic & Biomolecular Chemistry 4.19 (2006): 3626-3638.

- [3] Lu, J., et al. 'Solubilities of Glycine and Its Oligopeptides in Aqueous Solutions.' Journal of Chemical & Engineering Data 51.5 (2006): 1593-1596.

Lysostaphin and LytM Endopeptidase Cleavage Specificity

Lysostaphin is a zinc metalloendopeptidase that specifically targets the pentaglycine cross-bridge of S. aureus. Analytical studies using internally quenched FRET substrates demonstrate that lysostaphin cleaves pentaglycine precisely between Gly2-Gly3 (~60%) and Gly3-Gly4 (~40%) [1]. In contrast, substituting with tetraglycine forces cleavage exclusively into diglycine fragments, failing to represent the native degradation pathway [1]. Consequently, pentaglycine is strictly required for accurate determination of lysostaphin catalytic efficiency and evaluating engineered lysin variants.

| Evidence Dimension | Enzymatic Cleavage Products |

| Target Compound Data | Cleavage into di- and triglycine (60% Gly2-Gly3 / 40% Gly3-Gly4) |

| Comparator Or Baseline | Tetraglycine (Cleavage exclusively into diglycine) |

| Quantified Difference | Distinct, physiologically accurate dual-site cleavage vs. singular non-native cleavage |

| Conditions | Lysostaphin enzymatic assay, HPLC/MS product analysis |

Procurement of pentaglycine is mandatory for validating the exact mechanism of action and efficacy of novel anti-staphylococcal lysins.

Sortase A (SrtA) Nucleophile Kinetic Benchmarking

Sortase A catalyzes the ligation of an LPXTG-containing protein to an oligoglycine nucleophile. While di- and triglycine can support SrtA reactions in vitro, pentaglycine is the native peptidoglycan nucleophile. Kinetic benchmarking of wild-type S. aureus SrtA using a 2 mM pentaglycine nucleophile yields a precise kcat of 1.10 s^-1 and a Km of 8.76 mM [1]. Utilizing shorter oligoglycines alters the nucleophile binding affinity and overall catalytic efficiency, which can skew the evaluation of engineered SrtA variants designed for optimized protein-protein fusions [1].

| Evidence Dimension | Transpeptidation Kinetics (kcat/Km) |

| Target Compound Data | Native kinetic baseline established (kcat = 1.10 s^-1, Km = 8.76 mM) |

| Comparator Or Baseline | Shorter oligoglycines (Di-/Triglycine) |

| Quantified Difference | Pentaglycine establishes the true physiological kcat/Km baseline for S. aureus SrtA |

| Conditions | SrtA transpeptidation assay with Abz-LPETGG-Dap(DNP)-NH2 |

Using pentaglycine ensures that Sortase-Mediated Ligation (SML) efficiency is optimized and measured against the true physiological baseline.

Aqueous Solubility and Stock Solution Processability

The aqueous solubility of oligoglycines decreases significantly with increasing chain length due to strong intermolecular hydrogen bonding. While pentaglycine can be formulated into functional aqueous stock solutions at near-neutral pH without the mandatory use of harsh organic solvents, hexaglycine exhibits substantially lower solubility, frequently resulting in cloudy suspensions and rapid precipitation [1]. This makes pentaglycine the practical upper limit for oligoglycine chain length in high-throughput, physiologically relevant aqueous assays [1].

| Evidence Dimension | Aqueous Processability |

| Target Compound Data | Maintains clear aqueous solution at standard assay concentrations |

| Comparator Or Baseline | Hexaglycine (Rapidly precipitates out of aqueous solution at near-neutral pH) |

| Quantified Difference | Pentaglycine remains processable in pure water; hexaglycine requires acidic/organic solubilization |

| Conditions | Aqueous dissolution at near-neutral pH (MilliQ water) |

Buyers must select pentaglycine over hexaglycine to prevent assay failure caused by substrate precipitation during automated liquid handling.

Intestinal Peptide Carrier Transport Resistance

In pharmacokinetic and absorption models, pentaglycine serves as a critical boundary molecule for peptide transport. In vitro and perfusion assays of the human jejunum reveal that while diglycine and triglycine are transported intact by the peptide carrier system, pentaglycine shows no intact transport and requires obligate hydrolysis by brush border oligopeptidases prior to absorption[1]. This distinct biological handling makes pentaglycine a necessary substrate for isolating and quantifying brush border hydrolase activity independent of intact peptide transport mechanisms[1].

| Evidence Dimension | Intact Intestinal Transport |

| Target Compound Data | Zero intact transport; obligate hydrolysis required |

| Comparator Or Baseline | Diglycine / Triglycine (Rapid intact transport) |

| Quantified Difference | 100% reliance on brush border hydrolysis vs. intact carrier transport |

| Conditions | Human jejunum perfusion / in vitro peptide hydrolase assay |

For oral drug delivery and pharmacokinetic modeling, pentaglycine provides an appropriate standard for testing mucosal oligopeptidase degradation without transport confounding.

Antimicrobial Lysin Development

Pentaglycine is the exact substrate required for screening and optimizing the catalytic efficiency of lysostaphin, LytM, and engineered bacteriophage lysins targeting Staphylococcus aureus [1].

Sortase-Mediated Ligation (SML) Optimization

Used as the physiological nucleophile standard to benchmark the kinetics of engineered Sortase A variants in protein-protein fusion and bioconjugation workflows [2].

Brush Border Peptidase Assays

Serves as a non-transportable model peptide in pharmacokinetic studies to selectively measure the hydrolytic activity of intestinal mucosal oligopeptidases [3].

References

- [1] Warfield, R., et al. 'Internally quenched peptides for the study of lysostaphin: an antimicrobial protease that kills Staphylococcus aureus.' Organic & Biomolecular Chemistry 4.19 (2006): 3626-3638.

- [2] Amino acid variants at the P94 position in Staphylococcus aureus class A sortase modulate substrate binding and enzyme activity. bioRxiv (2026).

- [3] Adibi, S. A., et al. 'The Number of Glycine Residues Which Limits Intact Absorption of Glycine Oligopeptides in Human Jejunum.' Journal of Clinical Investigation 52.7 (1973): 1583-1590.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4